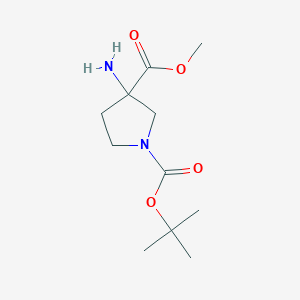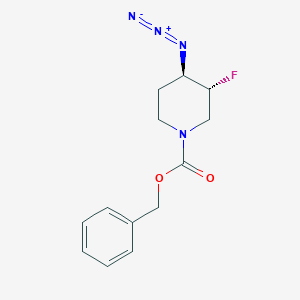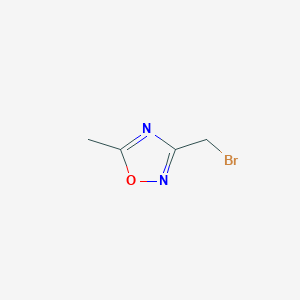![molecular formula C13H9BrClN3O2S B1375007 5-bromo-4-chloro-7-tosil-7H-pirrolo[2,3-d]pirimidina CAS No. 1143534-78-4](/img/structure/B1375007.png)
5-bromo-4-chloro-7-tosil-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
“5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are structurally similar to purine and show a wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolopyrimidines has been a subject of interest in recent years. Various methods have been reported, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one method, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
5-bromo-4-chloro-7-tosil-7H-pirrolo[2,3-d]pirimidina: sus derivados se han sintetizado y probado para sus propiedades anticancerígenas . Estos compuestos han mostrado resultados prometedores in vitro contra varias líneas celulares de cáncer humano, incluyendo MCF7 (cáncer de mama), A549 (cáncer de pulmón) y HCT116 (cáncer colorrectal). Los estudios de acoplamiento molecular sugieren que estos derivados pueden unirse a la proteína antiapoptótica Bcl2, lo que indica un potencial como terapias contra el cáncer.
Estudios de Acoplamiento Molecular
El compuesto sirve como un reactivo crucial en los estudios de acoplamiento molecular para comprender la interacción entre moléculas pequeñas y proteínas . Esto es particularmente importante en el diseño de nuevos medicamentos, donde comprender la afinidad de unión y el modo de acción puede acelerar significativamente el proceso de descubrimiento de fármacos.
Síntesis de Fármacos Inmunomoduladores
This compound: se utiliza en la síntesis de fármacos inmunosupresores como Tofacitinib . Tofacitinib es un inhibidor selectivo de la cinasa de Janus 3, que tiene aplicaciones en el tratamiento de enfermedades autoinmunitarias al modular la respuesta inmunitaria.
Síntesis Orgánica
Este compuesto es un intermedio importante en la síntesis orgánica . Se puede usar para crear una variedad de moléculas estructuralmente diversas, que luego se pueden utilizar para desarrollar nuevas entidades químicas con posibles aplicaciones terapéuticas.
Investigación Agroquímica
En la investigación agroquímica, This compound se puede usar para desarrollar nuevos pesticidas o herbicidas . Su marco estructural permite la creación de compuestos que pueden interactuar con objetivos biológicos específicos en plagas y malezas.
Producción de Colorantes
El compuesto encuentra aplicación en la producción de colorantes . Su estructura química se puede modificar para producir colorantes con propiedades específicas para su uso en diversas aplicaciones industriales, incluyendo textiles y tintas.
Direcciones Futuras
The future directions in the study of “5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields, such as medicinal chemistry .
Mecanismo De Acción
Target of Action
Similar compounds have been known to inhibit janus kinase 3 (jak3), an enzyme involved in immune response .
Mode of Action
If it does indeed target jak3 like its analogs, it likely binds to the enzyme and inhibits its activity, leading to a decrease in the immune response .
Biochemical Pathways
If it acts as a JAK3 inhibitor, it would affect the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell .
Result of Action
If it acts as a JAK3 inhibitor, it would likely result in a decrease in the immune response .
Propiedades
IUPAC Name |
5-bromo-4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYFCWFTAOFDQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)
![Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1374939.png)
![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)